Methyl 3-methoxy-[1,1'-biphenyl]-4-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as the Friedel-Crafts alkylation . For instance, the treatment of methyl 2-bromo-6-iodobenzoate with (4-methoxyphenyl)boronic acid in the presence of Na2CO3, bis-triphenylphosphine palladium dichloride (PdCl2(PPh3)2), and a mixture of H2O and THF afforded a related compound, methyl-3-bromo-4’-methoxy-[1,1’-biphenyl]-2-carboxylate .
Molecular Structure Analysis
The molecular structure of “Methyl 3-methoxy-[1,1’-biphenyl]-4-carboxylate” can be inferred from related compounds. For example, 1,1’-Biphenyl, 3-methyl- has a molecular weight of 168.2344 and a molecular formula of C13H12 . The structure is also available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
Biphenyl compounds undergo various chemical reactions. For instance, they can undergo electrophilic substitution reactions similar to benzene . Protodeboronation of pinacol boronic esters is another reaction that can be utilized in the synthesis of related compounds .
Scientific Research Applications
Optical Properties and Nonlinear Optical Materials
Methyl 3-methoxy-[1,1'-biphenyl]-4-carboxylate's derivatives show potential in the study of optical properties and nonlinear optical materials. A study focused on Methyl 4,4″-difluoro-5'-methoxy-1,1':3',1″-terphenyl-4'-carboxylate, a related compound, highlights its importance in the field of nonlinear optical properties due to its significant hyperpolarizability, which is greater than the standard NLO material urea (Mary et al., 2014).
Liquid Crystal Research
Research on 4-Substituted phenyl 4′-substituted biphenyl-4-carboxylates, which include derivatives of this compound, have shown these compounds to be enantiotropic nematogens, important in the field of liquid crystal research. Their crystal structures suggest significant roles in intermolecular interactions (Hori et al., 2005).
Fluorescent Chloride Sensors
In the development of optical sensors, derivatives of this compound have been utilized to create fluorescent chloride sensors. This includes the synthesis of Methyl 2′-aminobiphenyl-4-carboxylate, an optical chloride sensor, via selective nitration processes (Das et al., 2021).
Synthesis of Novel Molecular Structures
The compound's derivatives are also pivotal in synthesizing new molecular structures, like 1,4-Dihydro-2H-3-benzoxocine systems, contributing to the field of organic synthesis and expanding the repertoire of available organic compounds (Ahn et al., 2012).
Antiviral and Anti-inflammatory Applications
In medicinal chemistry, derivatives of this compound, like Methyl 3-Hydroxythieno[2,3-b]pyridine-2-carboxylate, are synthesized as part of research into novel anti-inflammatory agents. Such derivatives are based on structurally related molecules known for their anti-inflammatory activity (Moloney, 2001). Additionally, compounds derived from Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, closely related to this compound, have shown potential as inhibitors of Hepatitis B Virus replication (Kovalenko et al., 2020).
Mechanism of Action
Target of Action
Methyl 3-methoxy-[1,1’-biphenyl]-4-carboxylate is a complex organic compound that is often used in various chemical reactions. Similar compounds have been used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be related to carbon-carbon bond formation.
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound could potentially interact with its targets through a series of steps including oxidative addition, transmetalation, and reductive elimination .
Biochemical Pathways
Given its potential use in suzuki–miyaura cross-coupling reactions , it could be involved in pathways related to carbon-carbon bond formation.
Result of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound could potentially facilitate the formation of new carbon-carbon bonds .
Properties
IUPAC Name |
methyl 2-methoxy-4-phenylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-17-14-10-12(11-6-4-3-5-7-11)8-9-13(14)15(16)18-2/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDRDPIUCCRDNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=CC=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630213 | |
Record name | Methyl 3-methoxy[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30630213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175152-70-2 | |
Record name | Methyl 3-methoxy[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30630213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.